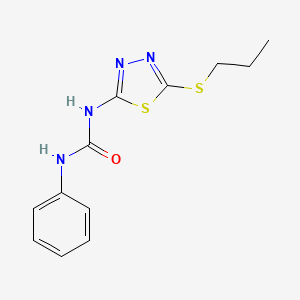
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazol-2-yl urea, which has been evaluated as an acetylcholinesterase (AChE) inhibitor . This compound is part of a new molecular skeleton that has been synthesized and evaluated for its inhibitory effects on AChE .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including this compound, has been reported . The process involves the hybridization of the 1,3,4-thiadiazole and urea group to form the new molecular skeleton .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a propylsulfanyl group, and a 1,3,4-thiadiazol-2-yl urea group . The linear formula of this compound is C12H14N4OS .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows: dimethyl sulfoxide> 500 g/L, dimethyl formamide> 500 g/L, cyclohexanone 21.5 g/L, acetone 8 g/L, methanol 4.5 g/L, ethyl acetate 0.8 g/L, hexane 6 g/L . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31 mg/L .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A new method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including the specified compound, under microwave irradiation has been developed, offering a more efficient synthesis route with satisfactory yields. These derivatives were characterized using NMR, ESI-MS, and elemental analysis, with one compound's crystal structure determined by X-ray single crystal diffraction (Li & Chen, 2008).
Biological Activities
- Cytokinin-like Activity : Urea derivatives, including those related to the specified compound, have been identified as synthetic compounds with cytokinin-like activity, impacting cell division and differentiation in plant biology. This includes compounds like thidiazuron (TDZ), which show significant cytokinin-like activity, often exceeding that of natural adenine compounds (Ricci & Bertoletti, 2009).
Pharmacological Potential
- Anti-Cancer Activity : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against the human chronic myeloid leukemia (CML) cell line K562. These compounds were designed as receptor tyrosine kinase inhibitors and demonstrated reduced protein phosphorylation of the PI3K/Akt signaling pathway, indicating their potential as chronic myeloid leukemia treatments (Li et al., 2019).
Environmental Applications
- Photocatalytic Degradation : The photocatalytic degradation of thidiazuron (TDZ), a related compound, under LED light using Ag/AgCl-activated carbon composites was studied. This represents an efficient and environmentally friendly technology for the degradation of TDZ in water, showing over 90% removal efficiency. This highlights the potential environmental applications of such compounds in removing pollutants from water (Yang et al., 2017).
properties
IUPAC Name |
1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNCEOQVFAWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)
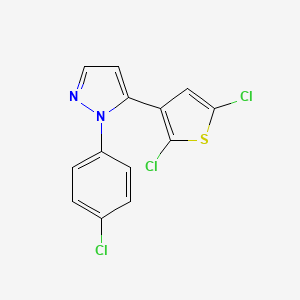

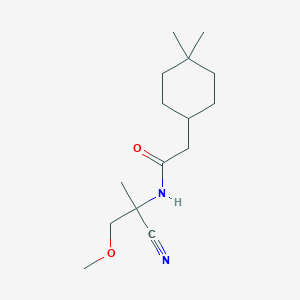
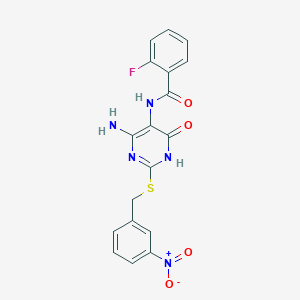
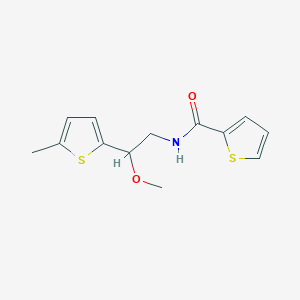
![N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617957.png)

![3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617962.png)

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)